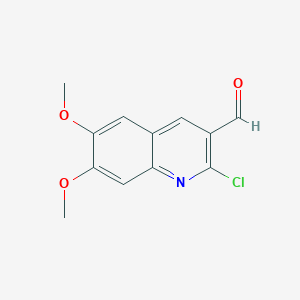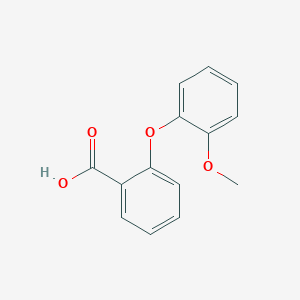
3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone, also known as DQP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone is complex and varies depending on the specific target molecule. However, it is generally believed that 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone exerts its effects by binding to specific sites on the target molecule and altering its activity. For example, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been shown to bind to the active site of acetylcholinesterase and inhibit its activity by blocking the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been shown to have a wide range of biochemical and physiological effects. In addition to its antitumor and acetylcholinesterase inhibitory activity, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and nicotinic acetylcholine receptors. In addition, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been shown to affect the expression of various genes involved in cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone is its versatility as a research tool. 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone can be used to study a wide range of biological processes and can be easily modified to target specific molecules of interest. In addition, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone is relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone in lab experiments. For example, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone may exhibit off-target effects or toxicity at high concentrations. In addition, the synthesis of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone can be time-consuming and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone. One area of research is the development of more potent and selective analogs of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone for use as therapeutic agents. In addition, the use of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone as a tool for studying the structure and function of various proteins and enzymes is an area of active research. Finally, the development of new synthesis methods for 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone and its analogs may lead to more efficient and cost-effective production of these compounds.
Méthodes De Synthèse
The synthesis method of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone involves a multi-step process that begins with the condensation of 2-phenylquinoline-4-carboxaldehyde with 3,4-dihydroquinoline in the presence of a base. The resulting intermediate is then reacted with an appropriate amine to yield 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone. This method has been optimized to achieve high yields and purity of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone.
Applications De Recherche Scientifique
3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been shown to exhibit potent antitumor activity against various cancer cell lines. In addition, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been investigated as a potential therapeutic agent for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
In biochemistry, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been used as a tool to study the mechanism of action of various enzymes and proteins. For example, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been shown to inhibit the activity of protein kinase C, which plays a critical role in signal transduction pathways.
In neuroscience, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been used as a fluorescent probe to study the localization and trafficking of various neurotransmitter receptors. In addition, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been shown to modulate the activity of certain ion channels, which may have implications for the treatment of neurological disorders.
Propriétés
Numéro CAS |
5864-09-5 |
|---|---|
Nom du produit |
3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone |
Formule moléculaire |
C25H20N2O |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone |
InChI |
InChI=1S/C25H20N2O/c28-25(27-16-8-12-19-11-4-7-15-24(19)27)21-17-23(18-9-2-1-3-10-18)26-22-14-6-5-13-20(21)22/h1-7,9-11,13-15,17H,8,12,16H2 |
Clé InChI |
PXIIQBPQQSIOHT-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
SMILES canonique |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





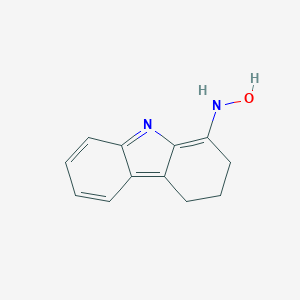
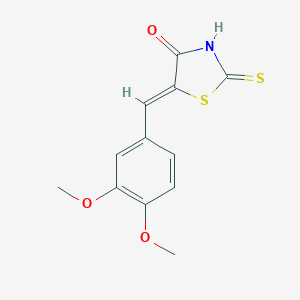
![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)
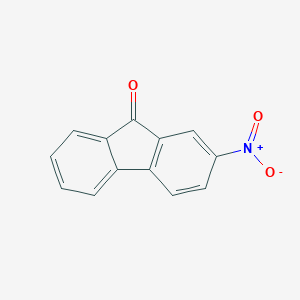
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)

